Sodium 2-hydroxy-3-mercaptopropanesulphonate
Overview
Description
Sodium 2-hydroxy-3-mercaptopropanesulphonate: is an organic sulfur compound with the chemical formula C3H7NaO4S2. It is a white crystalline powder that is highly soluble in water. This compound is known for its applications in various fields, including electroplating, where it is used to improve the quality of nickel plating by enhancing the covering power and tolerance to impurities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 2-hydroxy-3-mercaptopropanesulphonate is primarily synthesized through the reaction of thiosulfuric acid with sodium hydroxide under controlled conditions. The reaction involves the following steps:
- Thiosulfuric acid is reacted with sodium hydroxide.
- The mixture is maintained under specific temperature and pressure conditions to ensure complete reaction.
- The resulting product is then purified to obtain this compound in its pure form .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:
- Large-scale reactors to handle the reaction between thiosulfuric acid and sodium hydroxide.
- Continuous monitoring of reaction conditions to ensure consistency and quality.
- Advanced purification techniques to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-hydroxy-3-mercaptopropanesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acid chlorides are employed for substitution reactions.
Major Products:
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Sodium 2-hydroxy-3-mercaptopropanesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a reducing agent and in the synthesis of various organic compounds.
Biology: Employed in biochemical assays and as a stabilizing agent for enzymes.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of sodium 2-hydroxy-3-mercaptopropanesulphonate involves its ability to donate electrons, making it an effective reducing agent. It interacts with molecular targets such as metal ions and organic radicals, stabilizing them through reduction. This compound also participates in various biochemical pathways, enhancing the stability and activity of enzymes and other proteins.
Comparison with Similar Compounds
- Sodium 3-mercapto-1-propanesulfonate
- Sodium 2-hydroxy-3-sulfanylpropane-1-sulfonate
- Sodium 2-hydroxy-3-mercapto-1-propanesulfonic acid
Comparison: Sodium 2-hydroxy-3-mercaptopropanesulphonate is unique due to its specific structural features, such as the presence of both hydroxyl and mercapto groups. This dual functionality enhances its reactivity and makes it more versatile compared to similar compounds. Its high solubility in water and stability under various conditions further distinguish it from other related compounds.
Properties
IUPAC Name |
sodium;2-hydroxy-3-sulfanylpropane-1-sulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O4S2.Na/c4-3(1-8)2-9(5,6)7;/h3-4,8H,1-2H2,(H,5,6,7);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBZSEACLCTWMGY-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CS(=O)(=O)[O-])O)S.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NaO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70942069 | |
Record name | Sodium 2-hydroxy-3-sulfanylpropane-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70942069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20055-98-5 | |
Record name | Sodium 2-hydroxy-3-mercaptopropanesulphonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020055985 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium 2-hydroxy-3-sulfanylpropane-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70942069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium 2-hydroxy-3-mercaptopropanesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.518 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.